(2S)-2-Methyl-2-(oct-2-en-1-yl)oxirane
Description
Properties
CAS No. |
658063-46-8 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(2S)-2-methyl-2-oct-2-enyloxirane |
InChI |
InChI=1S/C11H20O/c1-3-4-5-6-7-8-9-11(2)10-12-11/h7-8H,3-6,9-10H2,1-2H3/t11-/m0/s1 |
InChI Key |
RYYNWAGKOCCCGO-NSHDSACASA-N |
Isomeric SMILES |
CCCCCC=CC[C@]1(CO1)C |
Canonical SMILES |
CCCCCC=CCC1(CO1)C |
Origin of Product |
United States |
Biological Activity
(2S)-2-Methyl-2-(oct-2-en-1-yl)oxirane, also known as a specific epoxide compound, has garnered attention due to its potential biological activities. Epoxides are known for their reactive nature and have been studied for various pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound features a unique structure characterized by a methyl group and an oct-2-enyl substituent, contributing to its reactivity. The oxirane ring is particularly significant as it can undergo various transformations that may lead to different biological activities.
Antitumor Activity
Research indicates that compounds with epoxide groups often exhibit significant antitumor properties. A study on similar epoxide compounds demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways. For instance, the epoxides of soloxolone methyl were shown to increase caspase-3/-7 activity in murine melanoma cells, suggesting a pro-apoptotic effect similar to what might be expected from this compound .
Table 1: Antitumor Activities of Epoxide Compounds
| Compound Name | Model | Mechanism of Action | Reference |
|---|---|---|---|
| Soloxolone Methyl | B16 melanoma cells | Induction of apoptosis | |
| αO-SM | Tumor cells | Mitochondrial pathway activation | |
| βO-SM | Tumor cells | Increased caspase activity |
Anti-inflammatory Activity
Epoxide compounds are also recognized for their anti-inflammatory properties. The introduction of the oxirane ring can enhance the modulation of inflammatory pathways. In vitro studies have shown that certain epoxide derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in macrophage models .
Antimicrobial Activity
The antimicrobial potential of this compound is supported by findings from related compounds. Epoxide groups have been associated with increased antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit vital cellular processes .
Case Studies
A notable case study involved the evaluation of the cytotoxic effects of various epoxide compounds on human cancer cell lines. The study found that these compounds could significantly inhibit cell proliferation and induce apoptosis at specific concentrations, highlighting the therapeutic potential of epoxide-bearing compounds like this compound .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Epoxides are known for their reactivity and ability to form covalent bonds with biological macromolecules, making them valuable in drug development. Research has indicated that compounds similar to (2S)-2-Methyl-2-(oct-2-en-1-yl)oxirane can exhibit significant anticancer properties. For example, studies on related epoxides have shown their ability to induce apoptosis in cancer cells through mitochondrial pathways, suggesting a potential for developing new anticancer agents .
Case Study: Anticancer Activity
A study evaluating the cytotoxic effects of novel epoxides demonstrated that these compounds could effectively inhibit the growth of various tumor cell lines, including melanoma and non-small cell lung carcinoma. The mechanism involved apoptosis triggered via mitochondrial depolarization, highlighting the importance of structural features in enhancing bioactivity .
Agricultural Applications
Pest Control
Research has identified this compound as part of a new class of pest control agents. Its application in agricultural settings aims to combat harmful insects and pests effectively. A patent describes a composition containing this compound that demonstrates excellent efficacy against various agricultural pests, including those resistant to traditional pesticides .
Field Application Methodology
The application method involves treating seeds with this compound or applying it directly to the soil in strategic patterns to maximize exposure to target pests while minimizing environmental impact. This targeted approach not only enhances pest control but also reduces the likelihood of developing resistance among pest populations .
Materials Science
Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing novel polymers and materials with enhanced properties. Its epoxide functional group allows for ring-opening reactions that can lead to cross-linked networks, which are useful in producing durable coatings and adhesives.
Case Study: Polymer Development
Recent advancements in polymer chemistry have explored using epoxide compounds like this compound to create bio-based polymers with improved mechanical strength and thermal stability. These materials are particularly promising for applications in packaging and construction, where sustainability is increasingly prioritized .
Summary Table of Applications
Comparison with Similar Compounds
Key Features:
- Structure : The oxirane ring (epoxide) is substituted with a methyl group and a linear alkenyl chain (oct-2-en-1-yl), providing steric and electronic diversity .
- Synthesis : Produced via biocatalytic kinetic resolution using Methylobacterium sp. FCC 031, achieving an enantiomeric ratio (E-value) of 64. The remaining (R)-epoxide undergoes stereoinversion through chemical hydrolysis .
- Applications : Serves as a chiral building block in the total synthesis of (R)-fridamycin E, an antibiotic with potent biological activity .
Comparison with Structural Analogs
Stereochemical and Reactivity Differences
Steric Effects :
- The oct-2-en-1-yl group in the target compound introduces moderate steric bulk compared to the phenyl group in 2-methyl-2-phenyloxirane , which hinders nucleophilic attack.
- Bulky substituents like 3,4,5-trimethoxyphenyl (in ) significantly slow epoxide ring-opening reactions due to steric hindrance.
Electronic Effects :
Synthetic Accessibility :
- Biocatalytic methods (e.g., for the target compound ) achieve higher enantioselectivity (>99% ee) compared to chemical methods like Corey-Chaykovsky epoxidation (used for 4k ).
Preparation Methods
Corey-Chaykovsky Reaction
The Johnson-Corey-Chaykovsky (JCC) reaction is a cornerstone for synthesizing epoxides from ketones and sulfur ylides. This method is diastereoselective, favoring trans-configured oxiranes, but stereochemical control for enantiomers requires chiral auxiliaries or catalysts.
Key Steps for (2S)-2-Methyl-2-(oct-2-en-1-yl)oxirane
Ketone Precursor Synthesis :
- The ketone 2-methyl-2-(oct-2-en-1-yl)acetophenone (hypothetical) would be required.
- Synthesis via aldol condensation (e.g., between oct-2-enal and methyl ketone derivatives).
Ylide Formation :
Cyclization :
Challenges:
- Stereochemical Control : The JCC reaction inherently favors trans-oxiranes. To achieve (2S)-configuration, a chiral ketone or asymmetric catalysis would be necessary.
Epoxidation of Alkenes
Epoxidation of oct-2-en-1-yl derivatives with a methyl group at the allylic position is another viable route. Stereoselectivity depends on the oxidizing agent and catalyst.
Methods
Example: Sharpless Epoxidation
Grignard Reagent Ring-Opening
Grignard reagents can open epoxides to form secondary alcohols, but modifying this approach for oxirane synthesis is less direct.
Hypothetical Route
- Epoxide Synthesis :
- Prepare oct-2-en-1-yl oxide via epoxidation of oct-2-ene.
- Grignard Reaction :
Limitations:
- Stereochemical Control : Limited, as ring-opening follows nucleophilic attack without inherent stereochemical bias.
Asymmetric Catalytic Methods
a. Chiral Phase-Transfer Catalysis
Alternative Approaches
a. Corey-Chaykovsky with Chiral Auxiliaries
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield | ee |
|---|---|---|---|---|
| JCC Reaction | High diastereoselectivity | Requires chiral ketone or catalyst | 60–85% | Moderate |
| Sharpless Epoxidation | High enantioselectivity | Complex catalyst preparation | 70–90% | >90% |
| Grignard Reaction | Simple reagents | Poor stereochemical control | 40–60% | Low |
| Enzymatic Methods | Green chemistry, high ee | Enzyme cost and stability issues | 50–80% | High |
Case Study: Synthesis of Analogous Oxiranes
a. 2-Methyl-2-(1-methylpropyl)oxirane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
